molecular formula C17H23N5O2 B2554742 N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide CAS No. 1207004-44-1

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide

Cat. No. B2554742
CAS RN: 1207004-44-1
M. Wt: 329.404
InChI Key: QTLOBZGYTCHDEZ-UHFFFAOYSA-N
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Description

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide, commonly known as MPEF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPEF is a kinase inhibitor that targets specific enzymes in the human body, making it a promising candidate for the development of new drugs to treat various diseases.

Scientific Research Applications

Synthesis Methods

Piperidines are essential building blocks for drug construction. Researchers have explored various synthetic methods for obtaining substituted piperidines. These methods include intra- and intermolecular reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination. Developing efficient and cost-effective synthetic routes is a priority in modern organic chemistry .

a. Dual Kinase Inhibitors: Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

b. Antimicrobial Activity: Piperidine derivatives have been evaluated for their antimicrobial properties against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans) .

c. Anti-HIV Activity: Novel indolyl and oxochromenyl xanthenone derivatives containing the piperidine moiety have shown promise as anti-HIV-1 agents .

d. Drug Discovery: The piperidine nucleus continues to be a focal point in drug discovery. Its ubiquity in nature and biological relevance underscores its importance. Many piperidine-containing compounds play vital roles in the human body and exhibit significant biological activity .

properties

IUPAC Name

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-13-12-15(22-9-3-2-4-10-22)21-17(20-13)19-8-7-18-16(23)14-6-5-11-24-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLOBZGYTCHDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=CO2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide

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